N-[1-[(cyclooctylamino)carbonyl]-2-(2-thienyl)vinyl]-3,4-dimethylbenzamide N-[1-[(cyclooctylamino)carbonyl]-2-(2-thienyl)vinyl]-3,4-dimethylbenzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC0919195
InChI: InChI=1S/C24H30N2O2S/c1-17-12-13-19(15-18(17)2)23(27)26-22(16-21-11-8-14-29-21)24(28)25-20-9-6-4-3-5-7-10-20/h8,11-16,20H,3-7,9-10H2,1-2H3,(H,25,28)(H,26,27)/b22-16-
SMILES: CC1=C(C=C(C=C1)C(=O)NC(=CC2=CC=CS2)C(=O)NC3CCCCCCC3)C
Molecular Formula: C24H30N2O2S
Molecular Weight: 410.6 g/mol

N-[1-[(cyclooctylamino)carbonyl]-2-(2-thienyl)vinyl]-3,4-dimethylbenzamide

CAS No.:

Cat. No.: VC0919195

Molecular Formula: C24H30N2O2S

Molecular Weight: 410.6 g/mol

* For research use only. Not for human or veterinary use.

N-[1-[(cyclooctylamino)carbonyl]-2-(2-thienyl)vinyl]-3,4-dimethylbenzamide -

Specification

Molecular Formula C24H30N2O2S
Molecular Weight 410.6 g/mol
IUPAC Name N-[(Z)-3-(cyclooctylamino)-3-oxo-1-thiophen-2-ylprop-1-en-2-yl]-3,4-dimethylbenzamide
Standard InChI InChI=1S/C24H30N2O2S/c1-17-12-13-19(15-18(17)2)23(27)26-22(16-21-11-8-14-29-21)24(28)25-20-9-6-4-3-5-7-10-20/h8,11-16,20H,3-7,9-10H2,1-2H3,(H,25,28)(H,26,27)/b22-16-
Standard InChI Key ONUVAUJITHSVLI-JWGURIENSA-N
Isomeric SMILES CC1=C(C=C(C=C1)C(=O)N/C(=C\C2=CC=CS2)/C(=O)NC3CCCCCCC3)C
SMILES CC1=C(C=C(C=C1)C(=O)NC(=CC2=CC=CS2)C(=O)NC3CCCCCCC3)C
Canonical SMILES CC1=C(C=C(C=C1)C(=O)NC(=CC2=CC=CS2)C(=O)NC3CCCCCCC3)C

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